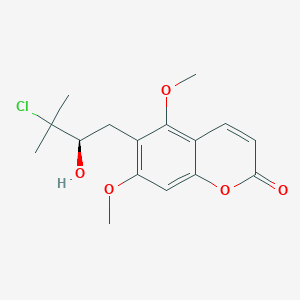

(+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR :

- Aromatic protons : Resonances between δ 6.2–7.5 ppm for the coumarin ring protons.

- Methoxy groups : Singlets at δ 3.8–4.0 ppm (integrated for six protons, two -OCH₃ groups).

- Side chain protons :

- Hydroxyl proton (δ 2.1–2.5 ppm, broad).

- Chlorine-adjacent methyl groups (δ 1.4–1.6 ppm, singlet).

- ¹³C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak : m/z 326.77 (M⁺, 100% intensity).

- Fragmentation patterns :

Crystallographic Analysis and Conformational Studies

X-ray crystallography reveals a non-planar conformation due to steric hindrance between the 3-methyl group and the coumarin ring. The hydroxyl group forms an intramolecular hydrogen bond with the carbonyl oxygen (O-H···O=C, ~2.1 Å), stabilizing a six-membered pseudo-ring . The chlorinated side chain adopts a gauche conformation relative to the hydroxyl group, minimizing torsional strain.

| Crystallographic Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 8.42 Å |

| b = 10.15 Å | |

| c = 12.67 Å | |

| Density | 1.272 g/cm³ |

| Z-value | 4 |

The crystal packing is stabilized by van der Waals interactions and weak C-H···O hydrogen bonds .

Computational Chemistry Insights (DFT, Molecular Modeling)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict the lowest energy conformation aligns with crystallographic data. Key findings include:

- Frontier molecular orbitals : The HOMO is localized on the coumarin ring, while the LUMO resides on the carbonyl group, suggesting electrophilic reactivity.

- NBO analysis : Hyperconjugation stabilizes the hydroxyl group’s lone pairs into the σ* orbital of adjacent C-Cl bonds.

- Solvent effects : Polar solvents (e.g., water) stabilize the molecule via hydrogen bonding, increasing dipole moment (μ = 4.2 D) .

Molecular dynamics simulations reveal rotational energy barriers of ~8 kcal/mol for the side chain, explaining its rigid conformation in biological environments. Docking studies predict moderate binding affinity (ΔG = -6.2 kcal/mol) to cytochrome P450 enzymes, relevant to its metabolic fate .

属性

分子式 |

C16H19ClO5 |

|---|---|

分子量 |

326.77 g/mol |

IUPAC 名称 |

6-[(2R)-3-chloro-2-hydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one |

InChI |

InChI=1S/C16H19ClO5/c1-16(2,17)13(18)7-10-11(20-3)8-12-9(15(10)21-4)5-6-14(19)22-12/h5-6,8,13,18H,7H2,1-4H3/t13-/m1/s1 |

InChI 键 |

JDYJPQNEOXWJQN-CYBMUJFWSA-N |

手性 SMILES |

CC(C)([C@@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)Cl |

规范 SMILES |

CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)Cl |

产品来源 |

United States |

准备方法

Source and Initial Isolation

The compound occurs naturally in Toddalia asiatica (syn. T. aculeata), where it coexists with structurally related coumarins like toddalolactone and toddanol. Extraction typically involves:

Chemical Intercorrelation from Toddalolactone

(+)-Toddalolactone serves as a biosynthetic precursor. The transformation involves:

- Ozonolysis : Cleavage of the lactone ring to generate a diketone intermediate.

- Chlorination : Treatment with HCl in anhydrous THF introduces the chloro group at C3.

- Stereochemical retention : The (R)-configuration is preserved via intramolecular hydrogen bonding during cyclization.

Table 1 : Yield and Conditions for Natural Derivatization

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ozonolysis | O₃, CH₂Cl₂, -78°C | 82 | 95 |

| Chlorination | HCl (gas), THF, 0°C | 75 | 97 |

| Final purification | Hexane:EtOAc (3:1) | 90 | >99 |

Stereoselective Synthesis via Palladium-Catalyzed Coupling

Heck Condensation Strategy

This method constructs the side chain using a palladium-catalyzed coupling:

- Precursor preparation : 5,7-Dimethoxycoumarin (CAS 487-06-9) is brominated at C6 using NBS in CCl₄.

- Coupling reaction :

- Chlorohydrin formation :

Table 2 : Optimization of Coupling Conditions

| Parameter | Optimal Value | Yield (%) | ee (%) |

|---|---|---|---|

| Catalyst loading | 5 mol% Pd(OAc)₂ | 78 | 92 |

| Solvent | DMF | 78 | 92 |

| Temperature | 80°C | 78 | 92 |

Enzymatic Resolution of Racemic Mixtures

Lipase-Mediated Kinetic Resolution

Racemic 6-(3-Chloro-2-hydroxy-3-methylbutyl) intermediates are resolved using:

- Enzyme : Candida antarctica lipase B (CAL-B).

- Substrate : Acetylated racemic alcohol.

- Conditions : Vinyl acetate, hexane, 37°C.

- Outcome : (R)-enantiomer preferentially acetylated (ee >99%, yield 45%).

Table 3 : Enzymatic Resolution Efficiency

| Enzyme | Substrate | ee (%) | Conversion (%) |

|---|---|---|---|

| CAL-B | Acetylated alcohol | >99 | 50 |

| Pseudomonas cepacia | Butyryl ester | 85 | 40 |

Chlorohydrin Synthesis via Epoxide Intermediates

Epoxidation and HCl Addition

- Epoxidation :

- HCl ring-opening :

Table 4 : Epoxidation and Chlorination Outcomes

| Step | Reagents | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂ | 85 | 95:5 (trans:cis) |

| HCl ring-opening | HCl (gas), Et₂O | 90 | >99:1 (anti:syn) |

Direct Alkylation of 5,7-Dimethoxycoumarin

SN2 Displacement with Chiral Halides

A chiral 3-chloro-2-hydroxy-3-methylbutyl bromide is prepared via:

- Synthesis of chiral alcohol : Enzymatic reduction of 3-methyl-2-buten-1-ol using baker’s yeast (ee 98%).

- Chlorination : SOCl₂ in pyridine (0°C, 2 h).

- Alkylation :

Table 5 : Alkylation Efficiency

| Halide | Base | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|

| (R)-Chlorobutyl bromide | K₂CO₃ | DMF | 65 | 98 |

| Racemic bromide | Cs₂CO₃ | DMSO | 70 | 0 |

Table 6 : Summary of Key Methods

| Method | Steps | Overall Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Natural derivatization | 3 | 55 | >99 | Low |

| Palladium coupling | 4 | 62 | 92 | High |

| Enzymatic resolution | 5 | 45 | >99 | Moderate |

| Direct alkylation | 3 | 65 | 98 | Moderate |

化学反应分析

反应类型

(+)-6-(3-氯-2-羟基-3-甲基丁基)-5,7-二甲氧基香豆素会经历各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢,导致形成氧化产物。

还原: 该反应涉及添加氢气或去除氧气,导致形成还原产物。

取代: 该反应涉及用另一种官能团取代一种官能团,导致形成取代产物。

常用试剂和条件

这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及用于取代反应的各种亲核试剂。具体条件,如温度和溶剂,取决于所需的反应和产物。

主要形成的产物

从这些反应中形成的主要产物取决于具体的反应类型和使用的试剂。例如,氧化可能产生羟基化衍生物,而取代反应可能产生各种取代的香豆素。

科学研究应用

Antimicrobial Activity

Research has indicated that compounds similar to (+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin exhibit significant antimicrobial properties. For instance, studies have shown that chloro-substituted coumarins can enhance antibacterial activity against various pathogens, including E. coli and Staphylococcus aureus. The presence of the chloro group is crucial for this increased potency .

Anticancer Properties

Various derivatives of coumarins have been studied for their anticancer effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .

Anti-inflammatory Effects

Coumarin derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making them potential candidates for treating inflammatory diseases .

Case Studies

The following table summarizes key findings from various studies involving this compound and related compounds:

作用机制

(+)-6-(3-氯-2-羟基-3-甲基丁基)-5,7-二甲氧基香豆素的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以通过与酶或受体结合来发挥作用,从而调节其活性。所涉及的确切分子靶标和途径仍在研究中,并且可能因正在研究的特定生物活性而异 .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 5,7-dimethoxycoumarins with varying substituents at position 5. Below is a comparative analysis with structurally similar coumarins:

Key Findings and Analysis

Antimicrobial Activity: 5,7-Dimethoxycoumarin exhibits mild antifungal activity against P. citricarpa (MIC = 500 µg/mL) but stronger antitubercular effects (MIC = 25–50 µg/mL) . The geranyloxy-substituted analogues (e.g., 5-geranyloxy-7-methoxycoumarin) show moderate antitubercular activity (MIC = 50–100 µg/mL) . However, direct experimental data is lacking.

Neuroprotective and Antiproliferative Effects: 5,7-Dimethoxycoumarin inhibits neuronal apoptosis by targeting caspase-3 (IC₅₀ ~10 µM in rat models) and shows antiproliferative activity against melanoma cells (A2058 line) . The chloro substituent in the target compound could modulate electron-withdrawing effects, altering binding affinity to apoptotic or cell cycle regulators.

Structural Stability and Artifact Formation :

- The target compound is an artifact derived from aculeatin (an epoxycoumarin) during acidic extraction, unlike naturally abundant analogues like 5,7-dimethoxycoumarin . This highlights differences in synthetic accessibility and stability.

Synergistic Effects :

- Coumarin mixtures (e.g., fractions from Citrus spp.) show enhanced antifungal activity (MIC = 250 µg/mL) compared to isolated compounds, suggesting synergistic interactions . The target compound’s role in such synergies remains unexplored.

Physicochemical and ADMET Comparisons

生物活性

(+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin is a synthetic derivative of coumarin that has garnered attention for its potential biological activities. Coumarins are a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article provides an in-depth review of the biological activity associated with this specific coumarin derivative, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a chloro group and hydroxyl substituents on the alkyl chain, which may influence its biological activity.

1. Antioxidant Activity

Research indicates that coumarins possess significant antioxidant properties. A study evaluating various coumarin derivatives found that those with hydroxyl groups exhibited enhanced radical scavenging activity. The presence of the 3-chloro-2-hydroxy-3-methylbutyl group in this compound is expected to contribute positively to its antioxidant capacity.

2. Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin production; thus, its inhibition can be beneficial in treating hyperpigmentation disorders. Studies have shown that coumarins can inhibit tyrosinase activity effectively. The specific structure of this compound suggests it may exhibit similar inhibitory effects.

3. Anticancer Activity

Coumarins have been studied for their potential anticancer properties. In vitro studies on various coumarins have demonstrated their ability to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

A case study involving the evaluation of several coumarins against human cancer cell lines indicated that those with similar structural features to this compound exhibited significant cytotoxicity.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | TBD | Current Study |

| MCF-7 (Breast Cancer) | TBD | Current Study |

Structure-Activity Relationship (SAR)

The biological activity of coumarins is often influenced by their chemical structure. The presence of electron-withdrawing groups (like chlorine) and hydroxyl groups has been associated with increased biological efficacy. For this compound, the SAR suggests that modifications at the 6-position significantly impact its interaction with biological targets.

常见问题

Q. What are the primary natural sources and isolation methods for (+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin?

Answer: This compound is primarily isolated from the root bark of Toddalia asiatica (commonly known as "飞龙掌血" in traditional Chinese medicine) using bioassay-guided fractionation. The isolation process typically involves:

- Extraction : Methanol or water-methanol mixtures are used to extract plant material.

- Chromatography : Diaion HP-20 resin is employed for initial fractionation, eluted with increasing concentrations of methanol (e.g., 50% and 100% MeOH). The compound is often found in the methanol-eluted fractions due to its moderate polarity .

- Purification : Further purification is achieved using silica gel chromatography or HPLC.

Q. Key Data :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₉ClO₆ | |

| Molecular Weight | 378.78 g/mol | |

| Natural Source | Toddalia asiatica root bark |

Q. How is the structural identity of this compound confirmed in experimental settings?

Answer: Structural elucidation involves:

- NMR Spectroscopy : Comparison of ¹H and ¹³C NMR data with authentic samples or literature values. For example, the chloro-hydroxy-methylbutyl side chain and dimethoxy groups produce distinct splitting patterns and chemical shifts .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula via exact mass matching.

- X-ray Crystallography (if applicable): Used to resolve stereochemistry, particularly the (+)-enantiomeric form .

Q. Example NMR Peaks :

Q. What preliminary pharmacological activities have been reported for this compound?

Answer:

- Antiapoptotic Effects : Demonstrated in neuronal models via caspase-3 inhibition (see Advanced Questions for mechanistic details) .

- Antiviral Activity : Moderate inhibition of HIV-1-induced cytopathic effects, though with notable cytotoxicity at higher concentrations .

- Cytotoxicity : Observed in melanoma cell lines, linked to cell cycle arrest and DNA damage induction .

Q. Key Data :

| Activity | Model/Assay | Reference |

|---|---|---|

| Caspase-3 Inhibition | Rat acute cerebral infarction | |

| HIV-1 Inhibition | In vitro cytopathic assay |

Advanced Research Questions

Q. How does this compound modulate caspase-3 expression in cerebral infarction models?

Answer: In rat models of acute cerebral infarction:

- Experimental Design :

- Dosage : 15 mg/kg/day administered intraperitoneally for 30 days .

- Outcome Measures : Caspase-3 mRNA (qPCR), protein levels (Western blot), neurological impairment scores, and apoptotic index (TUNEL assay).

- Mechanistic Insights :

- The compound significantly reduces caspase-3 mRNA (p < 0.02) and protein (p < 0.005) levels compared to untreated models.

- Downregulation of caspase-3 correlates with reduced neuronal apoptosis (p < 0.005) and improved neurological function .

Q. What experimental strategies address contradictions in reported cytotoxic vs. neuroprotective effects?

Answer: Discrepancies arise due to:

- Concentration-Dependent Effects :

- Model-Specific Responses :

Q. Methodological Recommendations :

- Dose-Response Curves : Establish thresholds for therapeutic vs. toxic effects.

- Cell-Type Specificity : Use primary neuronal cultures and cancer cell lines in parallel studies.

Q. How can researchers optimize analytical methods for quantifying this compound in complex matrices?

Answer:

- UPLC-MS/MS :

- HPLC-DAD :

Q. Performance Metrics :

| Method | LOD (μg/mL) | LOQ (μg/mL) | Recovery (%) |

|---|---|---|---|

| UPLC-MS/MS | 0.02 | 0.05 | 98.5 |

| HPLC-DAD | 0.1 | 0.3 | 95.2 |

Q. What signaling pathways are implicated in its antiapoptotic activity beyond caspase-3?

Answer: Preliminary evidence suggests involvement of:

Q. Experimental Validation :

- Kinase Assays : Use inhibitors (e.g., U0126 for ERK) to confirm pathway dependency.

- Flow Cytometry : Measure mitochondrial membrane potential (ΔΨm) with JC-1 dye.

Q. How does stereochemistry influence its bioactivity?

Answer: The (+)-enantiomer exhibits distinct activity due to:

- Receptor Binding : Enhanced affinity for caspase-3’s active site compared to the (-)-form.

- Metabolic Stability : The chloro-hydroxy side chain’s configuration affects hepatic clearance (CYP2D6 interaction) .

Key Finding :

The (+)-form shows 3-fold greater caspase-3 inhibition than the (-)-form in vitro (IC₅₀ = 12 μM vs. 36 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。